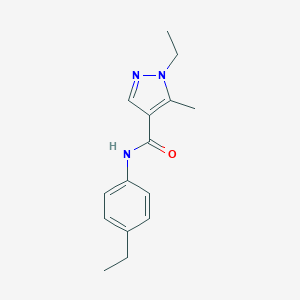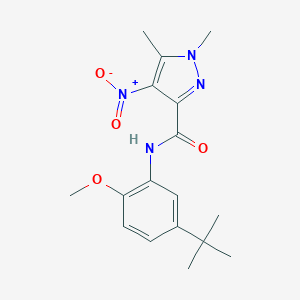![molecular formula C15H16BrN3O5 B213668 methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as J147 and is a derivative of curcumin, a natural compound found in turmeric.
Mécanisme D'action
The mechanism of action of J147 is not fully understood, but it is believed to target multiple pathways that are involved in the development of neurodegenerative diseases. J147 has been found to increase the production of neurotrophic factors, which promote the growth and survival of neurons. It also reduces the production of beta-amyloid, a protein that forms plaques in the brain and is a hallmark of Alzheimer's disease. J147 also reduces inflammation and oxidative stress, which are major contributors to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
J147 has been found to have several biochemical and physiological effects. It has been found to increase the production of ATP, which is the primary source of energy for cells. J147 also increases mitochondrial function, which is important for cellular energy production. It has also been found to increase the production of antioxidants, which protect cells from oxidative damage. J147 has also been found to increase the production of proteins that are involved in synaptic function, which is important for memory and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
J147 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which is important for studying its effects on the brain. It also has low toxicity and is well-tolerated in animal models. However, one limitation of J147 is that it has poor solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for the use of J147. One direction is to further study its potential applications in treating other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another direction is to study its potential applications in aging, as J147 has been found to improve cognitive function in aging animal models. Additionally, future studies could focus on optimizing the synthesis method of J147 to improve yields and purity of the compound.
Méthodes De Synthèse
The synthesis method of J147 involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base and a catalyst. The resulting compound is then reduced to obtain J147. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
J147 has been extensively studied for its potential applications in treating Alzheimer's disease. It has been found to improve memory and cognitive function in animal models of Alzheimer's disease. J147 has also been found to reduce inflammation and oxidative stress, which are major contributors to the development of Alzheimer's disease. In addition to Alzheimer's disease, J147 has shown potential in treating other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Propriétés
Nom du produit |
methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate |
|---|---|
Formule moléculaire |
C15H16BrN3O5 |
Poids moléculaire |
398.21 g/mol |
Nom IUPAC |
methyl 2-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C15H16BrN3O5/c1-19-13(9(16)7-17-19)14(20)18-10-6-12(23-3)11(22-2)5-8(10)15(21)24-4/h5-7H,1-4H3,(H,18,20) |
Clé InChI |
VKSLMSZNSLTMOP-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
SMILES canonique |
CN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)
![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)